molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide

Cat. No. B1145785
M. Wt: 484.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide, also known as 5-CEP-GlcA, is a naturally occurring metabolite of the flavonoid luteolin and has been found to have a variety of biological activities. It is a glucuronide derivative of the flavonoid luteolin, which is a polyphenolic compound found in a variety of fruits and vegetables. 5-CEP-GlcA has been studied for its potential as a therapeutic agent for a number of diseases, including cancer, diabetes, and cardiovascular diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide involves the reaction of benzoyl glucuronide with 5-carboxy-2-ethylpentanoic acid chloride.

Starting Materials
Benzoyl Glucuronide, 5-Carboxy-2-ethylpentanoic acid chloride

Reaction
Benzoyl Glucuronide is dissolved in a suitable solvent., 5-Carboxy-2-ethylpentanoic acid chloride is added to the solution., The reaction mixture is stirred at a suitable temperature for a specific time., The product [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is obtained after purification.

Scientific Research Applications

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been studied for its potential as a therapeutic agent for a variety of diseases. In cancer research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have anti-tumor and anti-metastatic effects in animal models. In diabetes research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood glucose levels and improve insulin sensitivity in animal models. In cardiovascular research, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood pressure, reduce inflammation, and improve endothelial function in animal models.

Mechanism Of Action

The mechanism of action of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is not fully understood. It is believed that [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an antioxidant, scavenging reactive oxygen species and inhibiting lipid peroxidation. It has also been suggested that [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide may act as an agonist of the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have a variety of biochemical and physiological effects. In animal models, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to reduce blood glucose levels, improve insulin sensitivity, reduce inflammation, reduce blood pressure, and improve endothelial function. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide has been found to have anti-tumor and anti-metastatic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of studying [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in laboratory experiments include its availability, its stability, and its relatively low cost. Additionally, [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide can be synthesized in a single step with high yields and high purity. The limitations of studying [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in laboratory experiments include the lack of understanding of its mechanism of action and the lack of clinical trials to support its therapeutic potential.

Future Directions

The future directions for the research of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide include further elucidation of its mechanism of action, further exploration of its therapeutic potential, and the development of more efficient synthesis methods. Additionally, further research is needed to determine the safety and efficacy of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide in humans. Additionally, further research is needed to explore the potential of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide as a therapeutic agent for other diseases, such as neurological diseases, autoimmune diseases, and metabolic disorders.

properties

CAS RN

1217463-87-0

Product Name

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide

Molecular Formula

C₂₂H₂₈O₁₂

Molecular Weight

484.45

synonyms

1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid

Origin of Product

United States

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